Scientific Field: Organic & Biomolecular Chemistry
Summary of Application: This compound is used in the solvent-controlled base-free synthesis of bis(trifluoromethyl)-cyclopropanes and -pyrazolines via cycloaddition of 2-trifluoromethyl-1,3-enynes with 2,2,2-trifluorodiazoethane.
Methods of Application: The reactions of 2-trifluoromethyl-1,3-conjugated enynes with CF3CHN2 proceeded smoothly under transition-metal and base-free conditions, affording the expected cycloaddition products in good to excellent yields.
Scientific Field: Agrochemical and Pharmaceutical Industries
Summary of Application: Trifluoromethylpyridine (TFMP) and its derivatives, which include “Ethanedione, bis[4-(trifluoromethyl)phenyl]-”, are used in the agrochemical and pharmaceutical industries.
Methods of Application: The major use of TFMP derivatives is in the protection of crops from pests.
Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names.
Scientific Field: Pharmaceutical Industry
Summary of Application: “®-[3,5-bis(trifluoromethyl)phenyl]ethanol [®-3,5-BTPE]” is an important intermediate in the synthesis of the antanacathartic drugs aprepitant, rolapitant, and fosaprepitant.
Methods of Application: These drugs function as NK-1 receptor antagonists and are used for the treatment of chemotherapy-induced nausea and vomiting.
Results or Outcomes: The drugs have been diffusely used for the treatment of chemotherapy-induced nausea and vomiting.
Ethanedione, bis[4-(trifluoromethyl)phenyl]- is a chemical compound characterized by its unique structure, which consists of two 4-(trifluoromethyl)phenyl groups attached to a central ethanedione moiety. This compound has the chemical formula C15H10F6O2 and a molecular weight of 320.23 g/mol. The presence of trifluoromethyl groups enhances the compound's lipophilicity and biological activity, making it of interest in various fields, including pharmaceuticals and agrochemicals.
The biological activity of ethanedione, bis[4-(trifluoromethyl)phenyl]- is largely attributed to the trifluoromethyl groups. These groups enhance the molecule's ability to interact with biological targets, making it a candidate for drug development. Research indicates that compounds containing trifluoromethyl groups often display increased potency and selectivity in biological assays due to their unique electronic properties .
Several methods have been developed for synthesizing ethanedione, bis[4-(trifluoromethyl)phenyl]-:
Ethanedione, bis[4-(trifluoromethyl)phenyl]- finds applications in various fields:
Studies on the interactions of ethanedione, bis[4-(trifluoromethyl)phenyl]- with biological systems have shown that fluorinated compounds often exhibit unique binding affinities and selectivities. Research has indicated that these interactions can lead to altered pharmacokinetics and dynamics compared to non-fluorinated analogs .
Ethanedione, bis[4-(trifluoromethyl)phenyl]- shares similarities with several other fluorinated compounds. Here are some notable comparisons:
Compound Name | Structure | Unique Features |
---|---|---|
Bis(4-(trifluoromethyl)phenyl)methanol | C15H10F6O | Hydroxyl group adds potential for hydrogen bonding |
Chlorobis[4-(trifluoromethyl)phenyl]phosphine | C15H10ClF6P | Incorporation of phosphorus introduces different reactivity |
2,2'-bis(trifluoromethyl)-4,4'-diaminobiphenyl | C14H12F6N2 | Contains amino groups enhancing solubility and reactivity |
Ethanedione, bis[4-(trifluoromethyl)phenyl]- is unique due to its diketone structure combined with two trifluoromethyl phenyl groups, which significantly influences its reactivity and biological activity compared to these similar compounds.